molecular formula C20H22ClNO4 B14008182 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride CAS No. 20225-93-8

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride

Cat. No.: B14008182
CAS No.: 20225-93-8
M. Wt: 375.8 g/mol
InChI Key: COVLRRMRCUXACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of 3,4-dimethoxybenzaldehyde and 6,7-dimethoxy-3-methylisoquinoline as starting materials. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is unique due to its isoquinoline core and multiple methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

20225-93-8

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-12-8-14-10-18(24-4)19(25-5)11-15(14)20(21-12)13-6-7-16(22-2)17(9-13)23-3;/h6-11H,1-5H3;1H

InChI Key

COVLRRMRCUXACA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=C(C=C3)OC)OC)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.